imidazo[1,2-a]pyrimidine-3-sulfonyl chloride
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Description
Imidazo[1,2-a]pyrimidine-3-sulfonyl chloride is a type of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine derivatives are synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .Molecular Structure Analysis
Imidazo[1,2-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of the prepared catalyst was characterized using Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray analysis (EDX), field emission scanning electron microscopy (FESEM), thermo gravimetric analysis (TGA) and X-ray diffraction (XRD) .Chemical Reactions Analysis
The reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines . A copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo[1,2-a]pyridines has also been reported .Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for imidazo[1,2-a]pyrimidine-3-sulfonyl chloride involves the reaction of imidazo[1,2-a]pyrimidine-3-sulfonic acid with thionyl chloride.", "Starting Materials": [ "Imidazo[1,2-a]pyrimidine-3-sulfonic acid", "Thionyl chloride" ], "Reaction": [ "Add imidazo[1,2-a]pyrimidine-3-sulfonic acid to a reaction flask", "Add thionyl chloride dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with cold diethyl ether", "Dry the product under vacuum to obtain imidazo[1,2-a]pyrimidine-3-sulfonyl chloride" ] } | |
CAS No. |
1097218-28-4 |
Molecular Formula |
C6H4ClN3O2S |
Molecular Weight |
217.63 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClN3O2S/c7-13(11,12)5-4-9-6-8-2-1-3-10(5)6/h1-4H |
InChI Key |
KIXXSKKOAHTUCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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